molecular formula C19H20N2O2 B12745286 Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester CAS No. 95669-29-7

Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester

Cat. No.: B12745286
CAS No.: 95669-29-7
M. Wt: 308.4 g/mol
InChI Key: XFELWZCZFWLNLU-UHFFFAOYSA-N
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Description

Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester is a complex organic compound featuring a fused ring system that includes indole and indolizine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification. Key steps may include:

    Cyclization: Formation of the indolizine ring through intramolecular cyclization reactions.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.

Industrial Production Methods: Industrial production may involve optimizing the synthetic route for higher yields and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indolizine moieties can bind to active sites, influencing biological pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Indolizine Derivatives: Compounds such as indolizine-1-carboxylic acid have structural similarities and comparable chemical properties.

Uniqueness: Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester is unique due to its fused ring system, which combines the properties of both indole and indolizine. This structural complexity enhances its potential for diverse biological activities and applications in various fields.

Properties

CAS No.

95669-29-7

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 9,19-diazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),4,13,15,17-pentaene-5-carboxylate

InChI

InChI=1S/C19H20N2O2/c1-23-19(22)11-8-12-10-21-7-6-14-13-4-2-3-5-16(13)20-17(14)18(21)15(12)9-11/h2-5,9,12,15,18,20H,6-8,10H2,1H3

InChI Key

XFELWZCZFWLNLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2C(C1)CN3C2C4=C(CC3)C5=CC=CC=C5N4

Origin of Product

United States

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